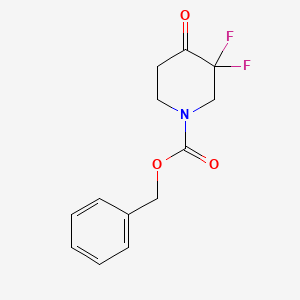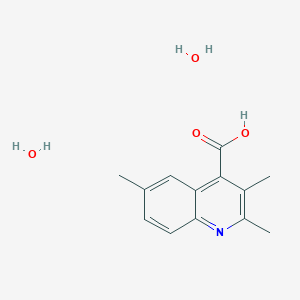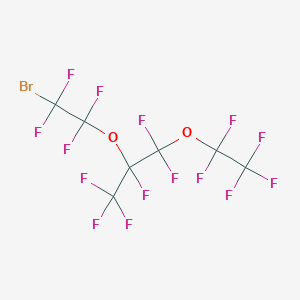
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of perfluorinated ether, which means it contains carbon-fluorine bonds and an ether group. Perfluorinated ethers are known for their stability, resistance to heat, and non-reactivity, which makes them useful in various industrial applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto the ethoxy and propoxy moieties. This could potentially be achieved through halogenation and fluorination reactions .Molecular Structure Analysis
The molecule consists of a propane backbone with fluorinated ethoxy and pentafluoroethoxy substituents. The high degree of fluorination would likely make the compound highly stable and resistant to degradation .Physical And Chemical Properties Analysis
Based on its structure, we can infer that it’s likely to be a liquid at room temperature, given the presence of the ether groups and the size of the molecule . It’s also likely to be non-polar due to the C-F bonds, and thus, it would be expected to have low solubility in polar solvents .Applications De Recherche Scientifique
Advanced Synthesis Techniques
Research into fluorinated compounds often involves the development of advanced synthetic techniques. For example, the generation and [4+3]-Cycloaddition of Oxyallyl Intermediates showcases the use of fluorinated solvents and reagents to facilitate complex cycloaddition reactions, leading to high yields of the desired products (Föhlisch, Gehrlach, & Geywitz, 1987). Such methodologies could be applied in the synthesis of complex molecules, including pharmaceuticals and polymers, where fluorinated compounds often play critical roles due to their unique properties.
Material Science
The physical properties of fluorinated ethers, such as hydrofluoroethers (HFEs), have been extensively studied for applications in material science. For instance, the density, surface tension, and kinematic viscosity of a series of HFEs were investigated, highlighting their potential use in various industrial applications due to their unique thermophysical properties (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015). Such compounds could be utilized in cooling systems, as solvents, or in the creation of novel materials with specific desired properties.
Catalysis and Fluorination Reactions
The synthesis and characterization of new fluorine-containing polyethers demonstrate the ongoing interest in incorporating fluorine into complex molecules (Fitch et al., 2003). Fluorinated compounds often exhibit unique reactivity and stability, making them valuable in catalysis and as intermediates in organic synthesis. The development of fluorination techniques and the synthesis of fluorinated building blocks are critical for the creation of molecules with specific properties, such as increased metabolic stability or altered physicochemical characteristics for pharmaceuticals.
Safety and Environmental Applications
The investigation into safe electrolytes for lithium-ion batteries that incorporate fluorinated components underscores the importance of fluorinated compounds in enhancing safety and performance in energy storage technologies (Liu et al., 2016). The introduction of fluorine atoms can significantly alter the chemical and physical properties of materials, leading to improved stability, reduced flammability, and enhanced ionic conductivity, which are crucial attributes for the development of safer and more efficient batteries.
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF15O2/c8-2(10,11)6(20,21)24-1(9,3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHGTHHVJHGUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF15O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896487 |
Source


|
| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
CAS RN |
1482416-44-3 |
Source


|
| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


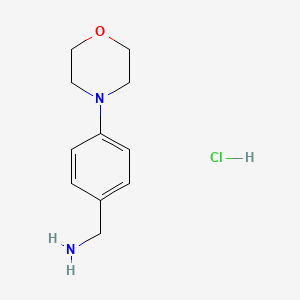
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)

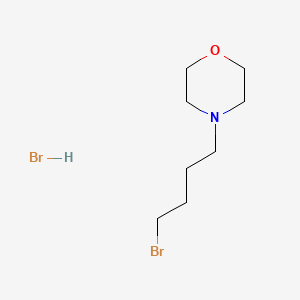
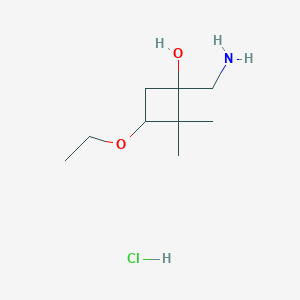
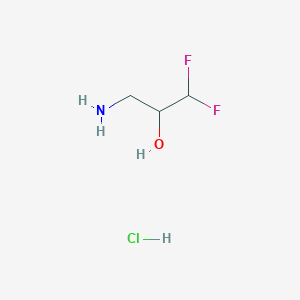

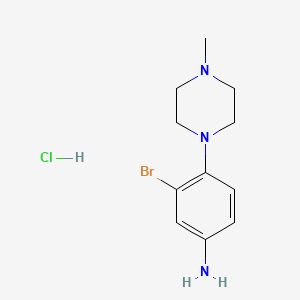
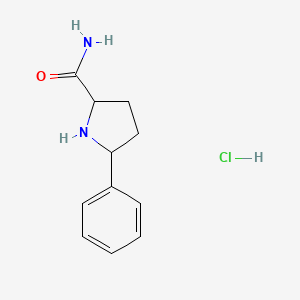
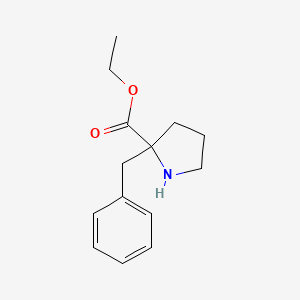
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
